molecular formula C15H24N2 B1625433 N-(2-(Benzylamino)ethyl)cyclohexanamine CAS No. 62731-05-9

N-(2-(Benzylamino)ethyl)cyclohexanamine

Cat. No.: B1625433
CAS No.: 62731-05-9
M. Wt: 232.36 g/mol
InChI Key: YHAXKXSRCNYJJB-UHFFFAOYSA-N
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Description

N-(2-(Benzylamino)ethyl)cyclohexanamine (CAS 62731-05-9) is a secondary amine featuring a benzyl-substituted ethylamino chain linked to a cyclohexyl group. The compound is cataloged by ABChem under the identifier AB2643, indicating its availability for research purposes .

Properties

CAS No.

62731-05-9

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

N-benzyl-N'-cyclohexylethane-1,2-diamine

InChI

InChI=1S/C15H24N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13H2

InChI Key

YHAXKXSRCNYJJB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCNCC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)NCCNCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzylcyclohexanamine (CAS 4383-25-9)

Structural Differences: Lacks the ethylamino spacer between the benzyl and cyclohexyl groups. Its hydrochloride derivative (CAS 16350-96-2, ≥98% purity) enhances water solubility and stability, making it suitable for pharmaceutical screening . Applications: Used in scientific research for ligand synthesis or as a reference standard.

N-[2-(Dimethylamino)ethyl]cyclohexanamine Dihydrochloride (CAS 1193388-20-3)

Structural Differences: Replaces the benzylamino group with a dimethylamino moiety. Properties: The dihydrochloride salt increases ionic character, improving solubility in polar solvents. Molecular formula: C10H23ClN2 (molar mass: 206.76 g/mol) . Applications: Potential use in drug delivery systems due to its charged nature.

(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS 65210-99-3)

Structural Differences: Incorporates benzenesulfonyl and bromo substituents on the ethyl chain. Properties: The electron-withdrawing sulfonyl group enhances stability but reduces nucleophilicity. Bromine adds steric bulk (molecular formula: C14H20BrNO2S) . Applications: May serve as a precursor in cross-coupling reactions or enzyme inhibitors.

N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine (CAS 934022-80-7)

Structural Differences: Features a benzodioxole aromatic system and an imine linkage instead of an ethylamino chain. Applications: Investigated for neuroactive or antioxidant properties due to its aromatic heterocycle.

1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine (CAS 363626-93-1)

Structural Differences: Branched ethyl and methyl groups on the aminoethyl chain. Properties: Reduced lipophilicity compared to the benzyl-substituted target compound (molecular formula: C10H22N2) . Applications: Explored in asymmetric catalysis or as a chiral building block.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties Applications
N-(2-(Benzylamino)ethyl)cyclohexanamine 62731-05-9 C15H24N2 Benzyl, ethylamino, cyclohexyl Moderate lipophilicity, research-grade Ligand synthesis, drug discovery
N-Benzylcyclohexanamine (HCl) 16350-96-2 C13H19N·HCl Benzyl, cyclohexyl High purity (≥98%), stable at -20°C Pharmaceutical reference standard
N-[2-(Dimethylamino)ethyl]cyclohexanamine·2HCl 1193388-20-3 C10H23ClN2 Dimethylamino, cyclohexyl High solubility in polar solvents Drug delivery systems
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine 65210-99-3 C14H20BrNO2S Benzenesulfonyl, bromo, cyclohexyl Electron-withdrawing groups enhance stability Cross-coupling reactions
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine 934022-80-7 C14H17NO2 Benzodioxole, imine, cyclohexyl Polar surface area: ~35 Ų Neuroactive compound research

Key Research Findings

  • Steric and Electronic Effects: The benzyl group in this compound enhances π-π interactions in receptor binding compared to alkyl-substituted analogs like N-[2-(dimethylamino)ethyl]cyclohexanamine .
  • Solubility Trends : Hydrochloride salts (e.g., CAS 16350-96-2) exhibit improved aqueous solubility, critical for in vitro assays .
  • Reactivity : Sulfonyl and bromo substituents (CAS 65210-99-3) enable electrophilic substitution reactions, unlike the parent compound .

Preparation Methods

Alkylation via Benzyl Bromide

A robust approach involves nucleophilic substitution of ethylene diamine with benzyl bromide. Source details a protocol where amines react with benzyl bromide in acetonitrile at 70°C for 3–5 h, using triethylamine as a base. Applied to ethylene diamine, this method would yield N-benzylethylene diamine intermediates. For example, (±)-N-benzyloctan-2-amine was synthesized in 79% yield under these conditions.

Schiff Base Formation and Reduction

Superior selectivity is achieved through a two-step condensation-reduction sequence:

  • Condensation : Ethylene diamine reacts with benzaldehyde in methanol to form a Schiff base.
  • Reduction : Sodium borohydride reduces the imine to the secondary amine. Source reports 81% yield for 5-(benzylamino)pentan-1-ol using this method, adaptable to ethylene diamine substrates.

Integrated Multi-Step Synthesis

Combining these strategies, a plausible route to N-(2-(Benzylamino)ethyl)cyclohexanamine involves:

Step 1 : Cyclohexanone reductive amination with ethylene diamine
Conditions :

  • 10 mol% Pd/C, 2.5 MPa H₂, methanol, 150°C
    Intermediate : N-(2-aminoethyl)cyclohexanamine

Step 2 : Benzylation via Schiff base reduction
Conditions :

  • Benzaldehyde condensation in methanol, followed by NaBH₄ reduction
    Yield : Projected 75–85% based on analogous reactions

Catalytic System Optimization

Calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) enhance reaction efficiency in related amine syntheses. Source demonstrates their utility in benzannulation reactions, where 10 mol% Ca(OTf)₂ increased yields by 15–20% compared to uncatalyzed conditions. Applying these catalysts to the reductive amination step may improve atom economy.

Solvent and Temperature Effects

Solvent Reaction Type Optimal Temp (°C) Yield Impact
Methanol Reductive amination 150 High (92.6%)
Acetonitrile Alkylation 70 Moderate (79%)
Neat Benzannulation 100 High (81%)

Neat conditions (solvent-free) from Source show promise for minimizing side reactions during benzylation steps, though scalability requires further study.

Challenges and Mitigation Strategies

  • Selectivity : Over-alkylation at both amine sites of ethylene diamine can occur. Source mitigates this using stoichiometric benzyl bromide (1.1 equiv) and controlled addition rates.
  • Catalyst Recovery : Palladium catalysts in hydrogenation steps can be reused 3–5 times with <5% activity loss.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (4:1 v/v) effectively isolates the target compound, as evidenced by TLC monitoring in Source.

Q & A

Q. How to address gaps in ecotoxicological data for this compound?

  • Methodological Answer :
  • Microtox assays : Test acute toxicity on Vibrio fischeri (bioluminescence inhibition).
  • Daphnia magna studies : Evaluate 48-hour LC₅₀ values to assess aquatic toxicity .

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